2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate
Overview
Description
2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate is a chemical compound with the molecular formula C17H15ClO5 and a molecular weight of 334.75 g/mol . It is known for its unique structure, which includes a chloro group, an ethoxy group, a formyl group, and a methoxybenzoate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate typically involves the esterification of 2-chloro-6-ethoxy-4-formylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: 2-Chloro-6-ethoxy-4-carboxyphenyl 4-methoxybenzoate.
Reduction: 2-Chloro-6-ethoxy-4-hydroxymethylphenyl 4-methoxybenzoate.
Substitution: 2-Amino-6-ethoxy-4-formylphenyl 4-methoxybenzoate.
Scientific Research Applications
2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and formyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and methoxybenzoate groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-ethoxy-4-formylphenol
- 4-Methoxybenzoic acid
- 2-Chloro-4-formylphenyl 4-methoxybenzoate
Uniqueness
2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and formyl groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 4-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO5/c1-3-22-15-9-11(10-19)8-14(18)16(15)23-17(20)12-4-6-13(21-2)7-5-12/h4-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVJKXRCIZRGGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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